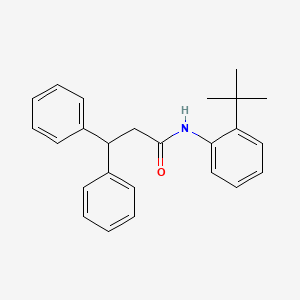

![molecular formula C19H22N2O5S B4620530 methyl 4-{[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4620530.png)

methyl 4-{[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Vue d'ensemble

Description

The chemical interest in "methyl 4-{[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate" lies in its structural complexity and potential for various chemical reactions and applications, excluding its usage as a drug. This analysis will focus on its synthesis, molecular and physical properties, and potential chemical reactions.

Synthesis Analysis

The synthesis of structurally similar compounds involves multi-step chemical reactions, starting from basic aromatic sulfonamides or benzoates, leading to the target compound through processes like diazotization, Sandmeyer reaction, esterification, and sulfonation (Rublova et al., 2017; Yang Jian-she, 2009). These methods illustrate the complexity and versatility in the synthesis of similar complex molecules.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by X-ray diffraction, revealing details about the crystalline structure and intramolecular interactions, such as hydrogen bonds, which are crucial for understanding the compound's stability and reactivity (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include nucleophilic substitution reactions, esterification, and amide bond formation. The reactivity can be significantly influenced by the presence of electron-withdrawing or donating groups within the molecule, affecting the compound's overall chemical behavior (Khazalpour & Nematollahi, 2015).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline form, are essential for understanding the practical applications and handling of the compound. These properties are determined through methods like single crystal X-ray diffraction and NMR spectroscopy (Rublova et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for exploring the compound's utility in chemical syntheses and its stability under different conditions. Techniques like IR spectroscopy, mass spectrometry, and computational methods are employed to elucidate these properties (Sarojini et al., 2012).

Applications De Recherche Scientifique

Synthesis of Heterocyclic Systems

Research demonstrates the utility of related compounds in the synthesis of heterocyclic systems. For instance, derivatives involving similar molecular structures have been explored for the preparation of fused heterocyclic systems, including pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, highlighting the compound's relevance in synthesizing complex molecular architectures (Selič & Stanovnik, 1997).

Photopolymerization Applications

Another study introduced an alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, suggesting potential applications in photopolymerization. This innovative approach involves the decomposition under UV irradiation to generate corresponding radicals, indicating the compound's applicability in material sciences and engineering (Guillaneuf et al., 2010).

Nucleophilic Attack and General Acid Catalysis

A kinetic study of similar compounds has revealed insights into the metal-catalyzed deacylation involving nucleophilic attack by carboxylate anion and general acid catalysis by metal-bound water. This showcases the chemical's potential in understanding catalysis mechanisms and enhancing reaction efficiencies in organic synthesis (Suh et al., 1992).

Optimization in Chemical Synthesis

Research focused on process optimization demonstrates the importance of this compound in improving yields and efficiency in chemical synthesis, particularly in pharmaceutical intermediates. This underscores its role in the industrial production of medically relevant compounds (Xu et al., 2018).

Environmental Safety Studies

Moreover, environmental safety studies have explored the effects of compounds with similar structures on groundwater and stream quality, emphasizing the importance of understanding the environmental impact of chemical applications (Neary & Michael, 1989).

Propriétés

IUPAC Name |

methyl 4-[[2-(2,4-dimethyl-N-methylsulfonylanilino)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-13-5-10-17(14(2)11-13)21(27(4,24)25)12-18(22)20-16-8-6-15(7-9-16)19(23)26-3/h5-11H,12H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOVRBJJYVZIKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorophenyl)-N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-4-quinolinecarboxamide](/img/structure/B4620447.png)

![6-[({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4620455.png)

![{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetonitrile](/img/structure/B4620467.png)

![2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-1,3,4-thiadiazole](/img/structure/B4620474.png)

![{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}(phenyl)methanone](/img/structure/B4620491.png)

![2-({4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B4620493.png)

![2-bromo-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4620498.png)

![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4620519.png)

![5-ethyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-thiophenecarboxamide](/img/structure/B4620523.png)

![1-(cyclopropylmethyl)-4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4620535.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-mesitylglycinamide](/img/structure/B4620543.png)

![2-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4620555.png)

![3-phenyl-N-1,3-thiazol-2-yl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4620571.png)